(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one
Overview
Description
Scientific Research Applications
Bioactive Pyrrole-Based Compounds
Pyrrole and its derivatives, including "(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one," have been extensively studied due to their significant bioactive potential. The pyrrole nucleus is recognized as a pharmacophore unit in many drugs, leading to the development of compounds with anticancer, antimicrobial, and antiviral activities. This highlights the importance of pyrrole derivatives in pharmaceutical applications, confirming their role in medicinal chemistry as a base for synthesizing compounds targeting various therapeutic areas (Li Petri et al., 2020).
Synthetic Approaches to Spiroalkaloids
The pyrrole ring's inclusion in spiroketal alkaloids (PSAs), particularly in acortatarin A and B, demonstrates its versatility and importance in creating potent antioxidative compounds. These naturally occurring spiroalkaloids have shown significant promise in mitigating the effects of reactive oxygen species (ROS), indicating potential applications in treating cardiovascular diseases, cancer, diabetic complications, and other ROS-related conditions. Synthetic strategies to access these compounds, including "this compound," offer a pathway to novel therapeutics (Faisal et al., 2018).
Pharmacological Targets of Pyrrole Family
The diversity of biological targets for pyrrole-based derivatives underscores the compound's significance in drug discovery. Pyrrole derivatives have been categorized based on their pharmacological targets, offering a comprehensive view of their therapeutic potential. This extensive classification facilitates the design and development of novel bioactive compounds for various diseases, demonstrating the pyrrole ring's critical role in medicinal chemistry (Moghadam et al., 2022).
Pyrrolidine in Drug Discovery
The saturation and sp^3-hybridization of the pyrrolidine ring, a derivative of the pyrrole nucleus, enhance its use in drug discovery for treating human diseases. The non-planarity and stereochemistry of the pyrrolidine ring due to pseudorotation contribute significantly to the exploration of pharmacophore space, leading to bioactive molecules with target selectivity. This review emphasizes the pyrrolidine ring's versatility and its derivatives in developing compounds with distinct biological profiles (Li Petri et al., 2021).
Properties
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGSPDVTAKHCLW-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(=O)N[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666973 | |
Record name | (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131348-76-0, 72845-14-8 | |
Record name | (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131348-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50666973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.